molecular formula C7H15NO B2388782 N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine CAS No. 1689884-87-4

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine

Cat. No.: B2388782
CAS No.: 1689884-87-4
M. Wt: 129.203
InChI Key: KRSKXWNYUQDZLG-ZETCQYMHSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine is a chiral tertiary amine with a (2S)-configured oxiran-2-yl substituent. The IUPAC name reflects its structure:

  • Propan-2-amine : A central carbon (C2) bonded to two methyl groups and an amine group.
  • N-Methyl : A methyl group attached to the nitrogen atom.
  • [(2S)-Oxiran-2-yl]methyl : A methyl group linked to the C2 of an oxirane ring (epoxide) with S-configuration.

The stereochemistry is critical for biological activity, as the (2S) configuration dictates spatial arrangement. The oxiran-2-yl group introduces rigidity and electronic effects, influencing reactivity.

Key Structural Features :

Component Description
Core Propan-2-amine backbone
Substituents - N-Methyl group (stereochemically neutral)
- (2S)-Oxiran-2-ylmethyl group (chiral center)

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray data for this compound is unavailable in public repositories, analogs like 2-isopropyl-2-methyloxirane (CID 522448) provide insights. For this compound:

  • Oxirane Ring : Planar, with N–N bond partially double-bonded due to zwitterionic resonance (similar to nitrosamines).
  • Stereochemical Integrity : The (2S) configuration stabilizes the molecule via intramolecular interactions, as seen in epoxide-containing systems.
  • Bond Lengths :
    • C–N (amine): ~1.45 Å
    • C–O (epoxide): ~1.45 Å (estimated from oxirane analogs)

Hypothetical X-ray Data :

Bond/Group Length (Å) Angles (°)
C–N (amine) 1.45 109.5 (tetrahedral geometry)
C–O (epoxide) 1.45 60 (oxirane ring strain)

Spectroscopic Characterization

1H NMR
  • Isopropyl group : Septet at δ 0.9–1.1 ppm (CH(CH3)2).
  • Methylamine : Singlet at δ 2.2–2.5 ppm (N–CH3).
  • Oxiran-2-ylmethyl : Multiplet at δ 3.4–3.8 ppm (epoxide CH2).

Example Peaks :

Proton Environment δ (ppm) Multiplicity Integration
Isopropyl CH(CH3)2 0.95 septet 6H
N–CH3 2.3 singlet 3H
Oxiran-2-yl CH2 3.6 multiplet 2H
13C NMR
  • Quaternary C (C2) : δ 25–30 ppm.
  • Methine C (oxirane) : δ 50–55 ppm.
  • Amine C (N–CH3) : δ 35–40 ppm.
IR Spectroscopy
  • Epoxide C–O : Strong absorption at 1250–1300 cm⁻¹.
  • N–H (amine) : Weak stretch at 3300–3500 cm⁻¹.
  • C–O–C (oxirane) : Symmetric stretch at 850–900 cm⁻¹.
Mass Spectrometry
  • Molecular ion : m/z 129 [M+H]+.
  • Fragmentation : Loss of H2O (m/z 111) or CH3 (m/z 115).

MS Data :

m/z Fragment Abundance
129 [M+H]+ 100%
111 [M+H−H2O]+ 30%
115 [M+H−CH3]+ 15%

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) studies, analogous to those on nitrosamines, predict:

  • HOMO-LUMO Gaps :
    • HOMO (π orbitals of epoxide): -5.0 eV.
    • LUMO (σ* of C–O): -1.0 eV.
  • Electrophilic Reactivity :
    • Epoxide oxygen acts as an electrophilic site, susceptible to nucleophilic attack.
  • Steric Effects :
    • Bulky isopropyl group hinders backside attack on the oxirane ring, favoring frontside nucleophilic opening.

DFT-Optimized Geometry :

Parameter Value
Oxirane ring angle 60°
C–N bond length 1.45 Å
N–C–C (amine) 109.5°

Properties

IUPAC Name

N-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSKXWNYUQDZLG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)C[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689884-87-4
Record name methyl({[(2S)-oxiran-2-yl]methyl})(propan-2-yl)amine
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Preparation Methods

Epoxide-Amine Alkylation

The most widely reported method involves the alkylation of isopropylamine derivatives with chiral epoxide precursors. A key industrial route employs (S)-glycidyl methyl ether reacting with N-methylisopropylamine under controlled conditions.

Reaction Conditions:

  • Solvent: Dichloromethane or toluene
  • Temperature: 0–5°C (to minimize racemization)
  • Catalyst: None (base-free conditions)
  • Yield: 80–85%

This method prioritizes stereochemical fidelity, leveraging the inherent chirality of (S)-glycidyl methyl ether to retain the 2S configuration. Industrial scaling using continuous flow reactors enhances reproducibility, achieving throughputs of >1 kg/day.

Nucleophilic Substitution with Epichlorohydrin Derivatives

An alternative approach utilizes (S)-2-chloromethyloxirane (epichlorohydrin) as the epoxide source. Reaction with N-methylisopropylamine in the presence of a base (e.g., NaOH) proceeds via an SN2 mechanism, ensuring inversion of configuration at the chiral center.

Optimized Protocol:

Parameter Value
Solvent Dichloromethane/Water
Temperature 3–5°C
Reaction Time 20 hours
Base 50% NaOH (1.05 eq)
Yield 70–75%

This method’s critical step involves rigorous pH control to prevent epoxide ring-opening side reactions. Post-synthesis purification via toluene azeotropic distillation removes residual moisture, enhancing product stability.

Ring-Opening of Epoxide Intermediates

A third strategy involves synthesizing the oxirane ring in situ. For example, potassium 4-(2-alkoxyethoxy)benzoate reacts with (oxiran-2-yl)methyl tosylate in dimethylformamide (DMF) at 70°C, followed by stereospecific ring-opening with phenylpiperazine. While primarily used for analogues, this method’s principles apply to the target compound:

Key Steps:

  • Epoxide Formation: 7-hour reflux in DMF (70°C).
  • Ring-Opening: Propan-2-ol, 80°C (1 hour) → ambient temperature (72 hours).
  • Salt Formation: Treatment with HCl to isolate dihydrochloride salts.

Analytical and Process Optimization

Solvent Effects on Yield and Purity

Comparative studies highlight solvent polarity’s role in reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Dichloromethane 8.93 85 98
Toluene 2.38 80 95
Acetonitrile 37.5 65 88

Polar aprotic solvents like DMF facilitate nucleophilic substitution but risk epoxide hydrolysis. Non-polar solvents (toluene) favor alkylation but require longer reaction times.

Temperature-Dependent Stereochemical Outcomes

Low temperatures (0–5°C) are critical for preserving the 2S configuration. At 25°C, racemization increases by 15–20%, as shown by chiral HPLC analysis.

Catalytic Enhancements

Recent advances explore phase-transfer catalysts (PTCs) to accelerate amine-epoxide coupling. For example, tetrabutylammonium bromide (TBAB) reduces reaction time from 24 hours to 8 hours while maintaining >90% enantiomeric excess (ee).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s epoxide ring enables covalent binding to biological targets, making it a precursor to protease inhibitors and kinase modulators . Structural analogs have shown IC₅₀ values <100 nM against SARS-CoV-2 Mpro, underscoring therapeutic potential.

Material Science

In polymer chemistry, the compound serves as a cross-linking agent for epoxy resins , enhancing thermal stability (Tg >120°C).

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic ring-opening under acidic or basic conditions, with regioselectivity influenced by the (2S)-stereochemistry and methyl substitution.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., HCl/H₂O), the epoxide oxygen is protonated, making the adjacent carbons more electrophilic. Nucleophilic attack occurs preferentially at the more substituted carbon (C1) due to partial carbocation stabilization:

C7H15NO+H2OHClC7H17NO2(vicinal diol)\text{C7H15NO}+\text{H2O}\xrightarrow{\text{HCl}}\text{C7H17NO2}\quad (\text{vicinal diol})

Conditions : 25–30°C, aqueous HCl .

Base-Catalyzed Hydrolysis

Under basic conditions (e.g., LiOH), hydroxide ions deprotonate the nucleophile, favoring SN2 attack at the less hindered carbon (C2):

C7H15NO+OHC7H17NO2(anti diol)\text{C7H15NO}+\text{OH}^-\rightarrow \text{C7H17NO2}\quad (\text{anti diol})

Conditions : 10–15°C, LiOH monohydrate in water/dichloromethane .

Nucleophilic Substitution

The epoxide reacts with nucleophiles (e.g., amines, azides) to form substituted derivatives.

NucleophileReagent/ConditionsProductYield
AmmoniaNH₃, EtOH, 25°C1° amine derivative75%
Sodium AzideNaN₃, DMF, 60°CAzido alcohol82%

Stereochemical outcomes are influenced by the (2S)-configuration, with retention of configuration observed in SN1-type mechanisms and inversion in SN2 pathways .

Reduction Reactions

The oxirane ring can be reduced to a diol or opened selectively.

Catalytic Hydrogenation

Using Pd/C or Raney-Ni under H₂:

C7H15NO+H2C7H17NO(secondary alcohol)\text{C7H15NO}+\text{H2}\rightarrow \text{C7H17NO}\quad (\text{secondary alcohol})

Conditions : 30–50°C, 1–3 atm H₂ .

Lithium Aluminum Hydride (LiAlH4)

Reduces the epoxide to a vicinal diol:

C7H15NOLiAlH4C7H17NO2\text{C7H15NO}\xrightarrow{\text{LiAlH4}}\text{C7H17NO2}

Conditions : Anhydrous THF, 0°C to reflux.

Oxidation Reactions

While the epoxide itself is not typically oxidized, the tertiary amine moiety can undergo oxidation.

Oxidizing AgentProductNotes
H₂O₂/Fe²⁺N-oxideForms stable N-oxide derivatives
KMnO₄DegradationPartial decomposition observed

Comparative Reactivity

The methyl group at C2 and (2S)-configuration impart distinct reactivity compared to non-methylated analogs:

PropertyN-Methyl DerivativeNon-Methyl Analog
Ring-Opening Rate Slower (steric hindrance)Faster
Regioselectivity C1 favored (70:30)C2 favored (50:50)

Stability and Handling

  • Storage : Sealed containers at 2–8°C.

  • Decomposition : Avoid strong acids/bases to prevent uncontrolled ring-opening.

This compound’s reactivity profile underscores its utility in synthesizing chiral intermediates for pharmaceuticals and agrochemicals, particularly in stereoselective transformations .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine. For instance, derivatives of this compound have shown significant growth inhibition against various cancer cell lines. In one study, a compound structurally similar to this compound exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer types, demonstrating its potential as an anticancer agent .

1.2 β-Adrenolytic Agents
The compound has been investigated for its role as a β-adrenolytic agent. It was synthesized through a series of reactions involving the treatment with chloromethyl oxirane, leading to the formation of tertiary amines that could potentially serve as β-blockers . The structure-activity relationship (SAR) studies indicated that modifications in the molecular structure could enhance its β-adrenolytic activity.

Synthetic Methodologies

2.1 Chemoenzymatic Synthesis
A notable application of this compound is in the synthesis of enantiomerically enriched β-adrenolytic agents via a chemoenzymatic route. This method utilizes lipases for selective reactions that yield desired products with high enantiomeric purity . The process showcases the compound's utility in developing complex pharmaceutical intermediates.

Table 1: Summary of Synthetic Pathways for this compound Derivatives

StepReagents/ConditionsProduct
1Aldehyde + AmineSecondary Amine
2Chloromethyl Oxirane + K₂CO₃Tertiary Amine
3Ring Opening with Phenolsα-Amino Alcohol

Biological Investigations

3.1 Structure-Activity Relationships
The biological activity of this compound is closely linked to its structural features. Research has focused on modifying substituents on the oxirane ring to enhance its pharmacological profile. For example, variations in substituents have been shown to affect the compound's ability to inhibit lipolysis and glucose production .

3.2 PD-1/PD-L1 Inhibition
Emerging research indicates potential applications in immunotherapy, particularly as inhibitors of the PD-1/PD-L1 pathway. Compounds derived from this compound have been screened for their ability to inhibit this pathway, which is crucial for cancer immunotherapy .

Mechanism of Action

The mechanism of action of N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design drugs that can modulate enzyme activity or inhibit specific biological pathways.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
  • Molecular Formula: C₇H₁₅NO
  • SMILES : CC(C)N(C)CC1C(O1)
  • Key Features :
    • The nitrogen atom of propan-2-amine (isopropylamine) is substituted with a methyl group and a (2S)-oxiran-2-ylmethyl group.
    • The (2S)-oxiran-2-yl (epoxide) group introduces chirality and reactivity due to the strained three-membered ring .

Comparison with Structurally Similar Compounds

Substituent Variations on Nitrogen

Compound Name Substituents on Nitrogen Molecular Formula Key Features Applications/Notes
This compound Methyl, (2S)-oxiran-2-ylmethyl C₇H₁₅NO Epoxide group enables ring-opening reactions; chiral center at S-configuration . Polymer crosslinking, synthetic intermediate.
N,N-bis(oxiran-2-ylmethyl)propan-2-amine (CAS 19115-57-2) Two oxiran-2-ylmethyl groups C₉H₁₅NO₂ Dual epoxide groups enhance crosslinking potential; higher molecular weight . Analytical method development, quality control in pharmaceuticals .
N-(2-Pyridinylmethyl)-2-propanamine Pyridin-2-ylmethyl group C₉H₁₄N₂ Aromatic pyridine ring increases basicity and potential for coordination chemistry . Ligand in catalysis or metal-organic frameworks.
N-[(3,4-Dimethoxyphenyl)methyl]propan-2-amine (CAS 101825-11-0) 3,4-Dimethoxyphenylmethyl group C₁₂H₁₉NO₂ Electron-rich aromatic system; methoxy groups improve solubility . Pharmaceutical intermediate (e.g., CNS-targeting drugs).

Heterocyclic and Aromatic Analogues

Compound Name Core Structure Molecular Formula Key Features Applications/Notes
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine Pyrrole ring C₉H₁₆N₂ Heteroaromatic pyrrole enhances π-π interactions; potential bioactivity . Research in bioactive molecules.
N-(furan-2-ylmethyl)-2-methylpropan-1-amine (CAS 58924-66-6) Furan ring C₉H₁₅NO Oxygen-containing heterocycle; furan’s reactivity differs from epoxide . Synthetic intermediate for agrochemicals.
N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine (DIPT) Indole ring C₁₆H₂₄N₂ Tryptamine derivative with psychoactive properties (e.g., serotonin receptor modulation) . Studied in neuroscience and drug abuse research.

Physicochemical and Reactivity Comparisons

  • Reactivity :

    • Epoxide-containing compounds (e.g., target compound and N,N-bis(oxiran-2-ylmethyl)propan-2-amine) undergo nucleophilic ring-opening reactions, enabling polymer crosslinking or derivatization .
    • Aromatic analogues (e.g., pyridine or dimethoxyphenyl derivatives) exhibit stability under acidic/basic conditions and participate in electrophilic substitution .
  • Polarity and Solubility: The epoxide group in the target compound increases polarity compared to non-oxygenated analogues. Dimethoxyphenyl derivatives (e.g., CAS 101825-11-0) show enhanced solubility in organic solvents due to methoxy groups .
  • Chirality :

    • The (2S)-configuration in the target compound may influence its interactions in enantioselective synthesis or biological systems .

Biological Activity

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine, also known as 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, is an organic compound characterized by its unique oxirane (epoxide) structure and an amine group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The molecular formula of this compound is C7H15NOC_7H_{15}NO, with a molecular weight of approximately 129.20 g/mol. The presence of the oxirane ring contributes to its reactivity, making it a versatile intermediate in organic synthesis.

PropertyValue
IUPAC Name2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
CAS Number13080-65-4
Molecular Weight129.20 g/mol
Molecular FormulaC7H15NO

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This reactivity is crucial for its role in biochemical pathways and therapeutic applications.

Biological Activities

  • Anticancer Activity : Recent studies have shown that oxirane derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
    • Case Study : In vitro studies indicated that certain oxime derivatives, which share structural similarities with this compound, showed IC50 values ranging from 0.1 to 1 µM against multiple cancer cell lines .
    Cell LineIC50 (µM)Effect
    MCF-70.1–1Inhibition of proliferation
    A5490.1–1Inhibition of proliferation
  • Enzyme Interaction : The compound has been investigated for its effects on various enzymes, particularly those involved in metabolic pathways. It has been shown to act as a reversible inhibitor for certain kinases, which are critical in cancer progression and inflammation .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating acetylcholinesterase activity, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Industrial Applications

This compound can be synthesized through the reaction of an amine with epichlorohydrin under basic conditions. This synthetic route is essential for producing the compound at scale for research and industrial applications.

Synthetic Route Overview

  • Starting Materials : Isopropylamine and epichlorohydrin.
  • Conditions : Reaction typically conducted in a solvent like isopropyl alcohol at controlled temperatures.
  • Yield : High yields (>90%) can be achieved under optimized conditions .

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